Rolapitant (1R,2S,3R)-Isomer
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Overview
Description
Rolapitant (1R,2S,3R)-Isomer is a stereoisomer of Rolapitant, a selective and long-acting neurokinin-1 (NK1) receptor antagonist. This compound is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The (1R,2S,3R)-Isomer refers to the specific spatial arrangement of atoms in the molecule, which can significantly influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rolapitant (1R,2S,3R)-Isomer involves several steps, including the formation of key intermediates and their subsequent transformation into the final product. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. For example, the diastereodivergent asymmetric Michael-alkylation reaction between 3-chloro-oxindoles and β,γ-unsaturated-α-ketoesters using chiral N,N’-dioxide/metal complexes can yield the (1R,2S,3R) product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Rolapitant (1R,2S,3R)-Isomer can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Rolapitant (1R,2S,3R)-Isomer has several scientific research applications:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Primarily used in the prevention of CINV, with ongoing research into other potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Rolapitant (1R,2S,3R)-Isomer exerts its effects by selectively binding to and antagonizing the NK1 receptor, which is involved in the emetic response. By blocking this receptor, the compound prevents the binding of substance P, a neuropeptide that triggers nausea and vomiting. This action helps in the management of CINV.
Comparison with Similar Compounds
Similar Compounds
Aprepitant: Another NK1 receptor antagonist used for CINV.
Fosaprepitant: A prodrug of Aprepitant with similar uses.
Netupitant: A newer NK1 receptor antagonist with a similar mechanism of action.
Uniqueness
Rolapitant (1R,2S,3R)-Isomer is unique due to its long half-life, allowing for less frequent dosing compared to other NK1 receptor antagonists. Its specific stereochemistry also contributes to its distinct pharmacokinetic and pharmacodynamic profile.
Properties
Molecular Formula |
C25H26F6N2O2 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(5R,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23-/m1/s1 |
InChI Key |
FIVSJYGQAIEMOC-UZFJHSOTSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Origin of Product |
United States |
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